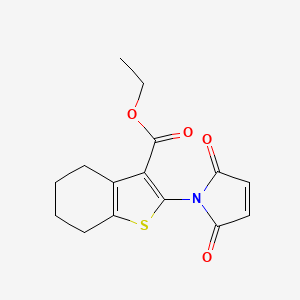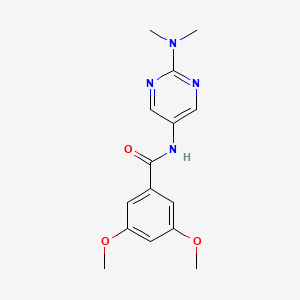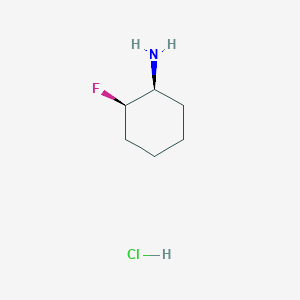![molecular formula C20H26N2O3S B2675718 N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-56-7](/img/structure/B2675718.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide. The other functional groups in the molecule would be formed through additional synthetic steps .Molecular Structure Analysis
The molecule contains a cyclohexene ring, a sulfonamide group, and a pyridoquinoline group. These functional groups can participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the double bond in the cyclohexene ring could undergo addition reactions, and the sulfonamide group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could increase its solubility in water .Applications De Recherche Scientifique
Synthesis of Antitumor Agents
Research has explored the synthesis of compounds containing the quinol pharmacophore, demonstrating potential as antitumor agents. These compounds, including derivatives of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, show selective in vitro inhibition of cancer cell lines, particularly those of colon and renal origin (McCarroll et al., 2007).
Development of Broad-Spectrum Antibacterials
Another application involves the synthesis of isothiazoloquinolone derivatives, functioning as potent broad-spectrum antibacterial agents. These agents are particularly effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA), indicating a significant contribution to antibiotic development (Hashimoto et al., 2007).
Anticancer and Radiosensitizing Properties
Quinoline and pyrimidoquinoline derivatives containing the biologically active sulfonamide moiety have been synthesized and tested for their anticancer activity. These compounds, related to the queried chemical structure, exhibit significant in vitro activity against liver cancer cells. Additionally, some compounds have shown the ability to enhance the killing effect of γ-radiation, suggesting potential use in cancer treatment and radiosensitization (Ghorab et al., 2015).
Synthesis of Antimicrobial Agents
The synthesis of quinoline clubbed with sulfonamide moiety has been explored to develop antimicrobial agents. These compounds display high activity against Gram-positive bacteria, indicating their potential use in treating bacterial infections (Unnamed author, 2019).
Carbonic Anhydrase Inhibitors
Novel series of benzenesulfonamides incorporating ethyl quinoline moieties have been synthesized and evaluated as inhibitors of carbonic anhydrase isoforms. These compounds, related to the queried chemical, inhibit carbonic anhydrases in varying degrees, suggesting potential applications in treating diseases associated with these enzymes (Al-Sanea et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-19-9-8-17-14-18(13-16-7-4-12-22(19)20(16)17)26(24,25)21-11-10-15-5-2-1-3-6-15/h5,13-14,21H,1-4,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBOIVTTXJHGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2675637.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2675641.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)
![1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2675644.png)

![3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2675648.png)
![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B2675649.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2675650.png)
![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)
![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)
![5-(Morpholin-4-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2675656.png)
